Thioinosinic acid
Thioinosinic acid
6-Thioinosine-5'-monophosphate, also known as 6-timp or ion(-2) OF thioinosinic acid, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. 6-Thioinosine-5'-monophosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 6-Thioinosine-5'-monophosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-thioinosine-5'-monophosphate is primarily located in the cytoplasm. 6-Thioinosine-5'-monophosphate participates in a number of enzymatic reactions. In particular, 6-Thioinosine-5'-monophosphate can be biosynthesized from mercaptopurine and phosphoribosyl pyrophosphate; which is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase. In addition, 6-Thioinosine-5'-monophosphate can be converted into thioxanthine monophosphate through the action of the enzyme inosine-5'-monophosphate dehydrogenase 1. In humans, 6-thioinosine-5'-monophosphate is involved in the mercaptopurine action pathway, the mercaptopurine metabolism pathway, the thioguanine action pathway, and the azathioprine action pathway.
9-(5-phosphoribofuranosyl)-6-mercaptopurine is a purine ribonucleoside 5'-monophosphate and a thiopurine.
9-(5-phosphoribofuranosyl)-6-mercaptopurine is a purine ribonucleoside 5'-monophosphate and a thiopurine.
Brand Name:
Vulcanchem
CAS No.:
53-83-8
VCID:
VC20833503
InChI:
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)
SMILES:
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Molecular Formula:
C10H13N4O7PS
Molecular Weight:
364.27 g/mol
Thioinosinic acid
CAS No.: 53-83-8
Cat. No.: VC20833503
Molecular Formula: C10H13N4O7PS
Molecular Weight: 364.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Thioinosine-5'-monophosphate, also known as 6-timp or ion(-2) OF thioinosinic acid, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. 6-Thioinosine-5'-monophosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 6-Thioinosine-5'-monophosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-thioinosine-5'-monophosphate is primarily located in the cytoplasm. 6-Thioinosine-5'-monophosphate participates in a number of enzymatic reactions. In particular, 6-Thioinosine-5'-monophosphate can be biosynthesized from mercaptopurine and phosphoribosyl pyrophosphate; which is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase. In addition, 6-Thioinosine-5'-monophosphate can be converted into thioxanthine monophosphate through the action of the enzyme inosine-5'-monophosphate dehydrogenase 1. In humans, 6-thioinosine-5'-monophosphate is involved in the mercaptopurine action pathway, the mercaptopurine metabolism pathway, the thioguanine action pathway, and the azathioprine action pathway. 9-(5-phosphoribofuranosyl)-6-mercaptopurine is a purine ribonucleoside 5'-monophosphate and a thiopurine. |
|---|---|
| CAS No. | 53-83-8 |
| Molecular Formula | C10H13N4O7PS |
| Molecular Weight | 364.27 g/mol |
| IUPAC Name | [3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) |
| Standard InChI Key | ZKRFOXLVOKTUTA-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
| SMILES | C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
| Canonical SMILES | C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
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